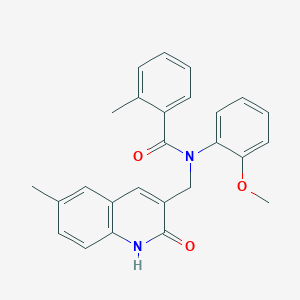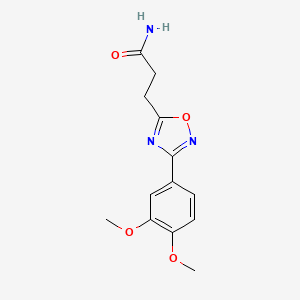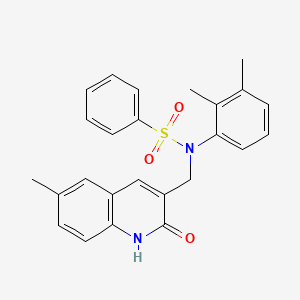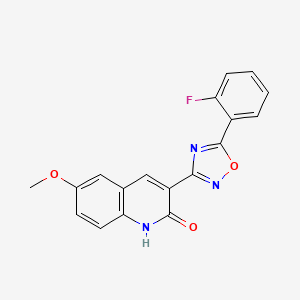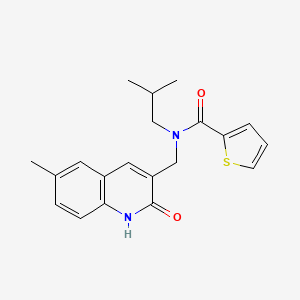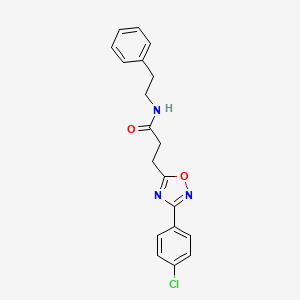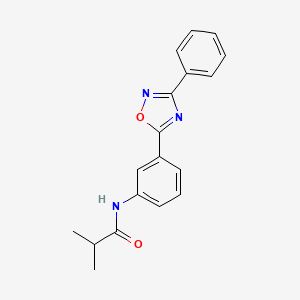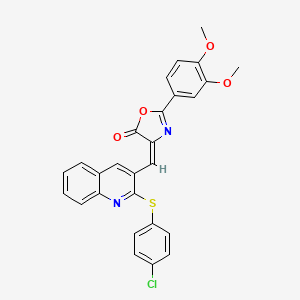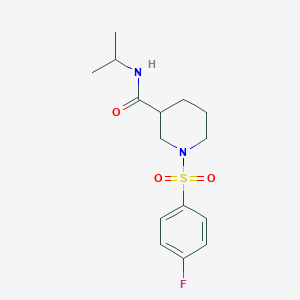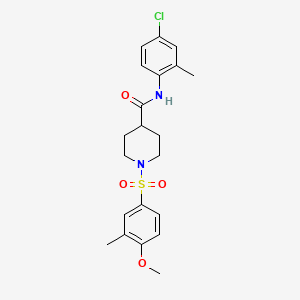
N-cyclohexyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine-based drugs. It is commonly referred to as CPP, and it has been extensively studied for its potential applications in scientific research. CPP is known to modulate the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
科学的研究の応用
CPP has been extensively studied for its potential applications in scientific research. It is commonly used as a pharmacological tool to study the role of the N-cyclohexyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide receptor in synaptic plasticity, learning, and memory processes. CPP has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. It has also been shown to induce long-term depression (LTD), which is a cellular mechanism that underlies forgetting and extinction. CPP has been used to study the role of the this compound receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
作用機序
CPP modulates the N-cyclohexyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide receptor by binding to the glycine site of the receptor. It enhances the binding of glycine to the receptor, which leads to the activation of the receptor and the subsequent influx of calcium ions into the postsynaptic neuron. The influx of calcium ions activates various intracellular signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
CPP has been shown to enhance LTP and LTD in various brain regions, such as the hippocampus and the prefrontal cortex. It has also been shown to improve cognitive performance in various behavioral tasks, such as the Morris water maze and the radial arm maze. CPP has been shown to have neuroprotective effects in various animal models of neurological disorders, such as traumatic brain injury and cerebral ischemia.
実験室実験の利点と制限
CPP is a valuable pharmacological tool for studying the role of the N-cyclohexyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide receptor in synaptic plasticity and learning and memory processes. It is a selective modulator of the this compound receptor and does not affect other glutamate receptors. However, CPP has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo. It also has poor solubility in water, which limits its use in some experimental paradigms.
将来の方向性
For the study of CPP include the development of more potent and selective modulators of the N-cyclohexyl-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide receptor, the investigation of the role of the this compound receptor in various neurological and psychiatric disorders, and the development of novel therapeutic agents that target the this compound receptor. Additionally, the use of CPP in combination with other pharmacological agents may provide new insights into the complex mechanisms that underlie synaptic plasticity and learning and memory processes.
合成法
CPP can be synthesized through a multistep process that involves the reaction of cyclohexanone with piperidine, followed by the addition of 4-methoxy-3-methylbenzenesulfonyl chloride. The final product is obtained through the reaction of the resulting intermediate with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The synthesis of CPP is a complex process that requires expertise in organic chemistry.
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-14-12-17(22)4-6-19(14)23-21(25)16-8-10-24(11-9-16)29(26,27)18-5-7-20(28-3)15(2)13-18/h4-7,12-13,16H,8-11H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKSTZMGCKEICL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

